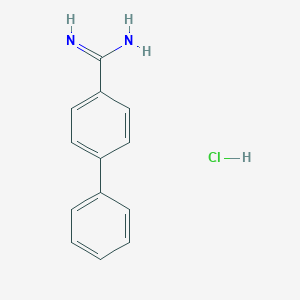

Biphenyl-4-carboxamidine hydrochloride

Descripción general

Descripción

Synthesis Analysis

The synthesis of related biphenyl compounds involves various chemical reactions, highlighting the diversity in methods used to create these complex molecules. For instance, biphenyl-4-carboxylic acid hydrazide has been synthesized through the treatment with different aromatic aldehydes, leading to various substituted benzylidene-hydrazide derivatives (Patel, Malik, & Bhatt, 2009). Another example includes the preparation of biphenyl-4,4′-dicarboxylic acid through alkylation, hydrolysis, Sommelet reaction, and oxidation of 4,4′-Bis(aminomethyl)biphenyl hydrochloride, achieving a significant yield and purity (Xie Ji-zhong, 2008).

Molecular Structure Analysis

The molecular structure of compounds similar to biphenyl-4-carboxamidine hydrochloride showcases the complexity and diversity of biphenyl derivatives. For instance, the crystal structure of N-hydroxy-5-bromophenyl-2-carboxamidine reveals an organic compound with a non-coplanar benzene ring and oxime groups, forming a three-dimensional network through intermolecular interactions (Chi Hong-xun, 2011).

Chemical Reactions and Properties

Biphenyl derivatives participate in various chemical reactions, leading to the synthesis of complex molecules with unique properties. The cyclisation of biphenyl-2-carboxamides, for example, results in the formation of phenanthridones and other derivatives, demonstrating the chemical versatility of these compounds (Glover & Goosen, 1974).

Physical Properties Analysis

The physical properties of biphenyl derivatives are influenced by their molecular structure. The luminescence of certain biphenyl derivatives in the blue region with large Stokes shifts indicates their potential application in photophysical studies (Novanna, Kannadasan, & Shanmugam, 2020).

Aplicaciones Científicas De Investigación

Formation of Isoindoline-1-Spirocyclohexa-2′,5′-dien-3-ones and Derivatives : Biphenyl-2-carboxamide hydrochloride is used for forming isoindoline-1-spirocyclohexa-2′,5′-dien-3-ones and their derivatives, as detailed in the study by Glover and Goosen (1974) in the Journal of The Chemical Society-Perkin Transactions 1 (Glover & Goosen, 1974).

Cyclization of Biphenyl-2-Carboxamides : This compound is utilized in the cyclization of biphenyl-2-carboxamides, leading to various products (Glover, Goosen, & Laue, 1973).

Synthesis of Cytotoxic Heterocyclic Compounds : It is also used in the synthesis of new cytotoxic heterocyclic compounds (Mansour et al., 2020).

Synthesis of Novel Compounds : Biphenyl-4-carboxylic acid hydrazide, a related compound, is used in synthesizing novel compounds like Biphenyl-4-carboxylic acid(substituted benzylidene)-hydrazide and Biphenyl-4-carboxylic acid (Patel, Malik, & Bhatt, 2009).

Liquid Crystals Polymer Materials : Biphenyl-4,4′-dicarboxylic acid shows potential in the field of liquid crystals polymer materials (Xie Ji-zhong, 2008).

Antiestrogenic Effects : Hydroxylated polychlorinated biphenyls (PCBs) inhibit estrogenic responses in vitro and exhibit antiestrogenic effects (Moore et al., 1997).

Anticancer Activity : Bichalcophene-5-carboxamidines, including this compound, show promising anticancer activity against various cancer cell lines (Ismail et al., 2019).

Neuropathic Pain Treatment : ASP8370, a biphenyl-4-carboxamide derivative, has significant effects on neuropathic pain and is a clinical development candidate (Oka et al., 2018).

Influence on Hepatic Function : Halogen substituents at the 4- and 4'-positions of biphenyl, like 4,4′-dichloro- and 4,4′-dibromobiphenyl, induce hepatic mono-oxygenases and proliferation of hepatic smooth endoplasmic reticulum in rats (Ecobichon, Hansell, & Safe, 1977).

Treating Hypertension and Inflammatory Conditions : Biphenyl-based compounds are clinically important for managing hypertension and inflammation (Kwong et al., 2017).

Safety And Hazards

Biphenyl-4-carboxamidine hydrochloride may cause skin irritation, serious eye irritation, and respiratory irritation . It is very toxic to aquatic life with long-lasting effects . It is recommended to avoid breathing dust, to wash skin thoroughly after handling, and to use only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

4-phenylbenzenecarboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2.ClH/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10;/h1-9H,(H3,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIYQWPDKLHFVLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60560251 | |

| Record name | [1,1'-Biphenyl]-4-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60560251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Biphenyl-4-carboxamidine hydrochloride | |

CAS RN |

111082-23-6 | |

| Record name | [1,1'-Biphenyl]-4-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60560251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenylbenzene-1-carboximidamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

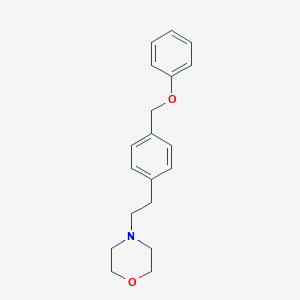

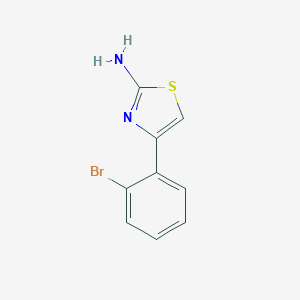

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B9041.png)